4-bromo-7-chloro-1H-indole-2-carboxylic acid
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Overview
Description
4-Bromo-7-chloro-1H-indole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H5BrClNO2. It is part of the indole family, which is known for its significant presence in natural products and pharmaceuticals. The compound is characterized by the presence of bromine and chlorine atoms on the indole ring, which can influence its chemical reactivity and biological activity .
Scientific Research Applications
4-Bromo-7-chloro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-bromo-7-chloro-1H-indole-2-carboxylic acid Indole derivatives, a group to which this compound belongs, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
The specific mode of action of This compound Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of the action of This compound It’s worth noting that indole derivatives have been reported to show inhibitory activity against various viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-7-chloro-1H-indole-2-carboxylic acid typically involves the halogenation of indole derivatives. One common method includes the bromination and chlorination of indole-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as N-bromosuccinimide (NBS) for bromination and thionyl chloride (SOCl2) for chlorination .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-chloro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Comparison with Similar Compounds
4-Bromo-7-chloro-1H-indole: Similar structure but lacks the carboxylic acid group.
4-Bromo-7-chloro-2-methyl-1H-indole: Similar structure with a methyl group instead of a carboxylic acid.
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide: Similar structure with a carboxamide group instead of a carboxylic acid.
Uniqueness: 4-Bromo-7-chloro-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms on the indole ring, along with the carboxylic acid group. This combination of functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-bromo-7-chloro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2/c10-5-1-2-6(11)8-4(5)3-7(12-8)9(13)14/h1-3,12H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWJJIDVAUSXQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(NC2=C1Cl)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383133-30-0 |
Source
|
Record name | 4-bromo-7-chloro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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